5-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride
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Overview
Description
5-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride is a chemical compound that belongs to the class of benzimidazole derivatives
Preparation Methods
The synthesis of 5-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride typically involves the reaction of 5-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired product. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or chloroform .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
5-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex benzimidazole derivatives.
Biology: Research has shown its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: It has been investigated for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the death of microbial cells or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 5-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride include other benzimidazole derivatives such as:
- 5-Chloro-2-methoxybenzimidazole
- N-Hydroxybenzimidazole
- 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .
Properties
IUPAC Name |
5-chloro-N-hydroxy-2-methoxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-7-3-2-5(9)4-6(7)8(10)11-12/h2-4,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYWFCARLZHDHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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